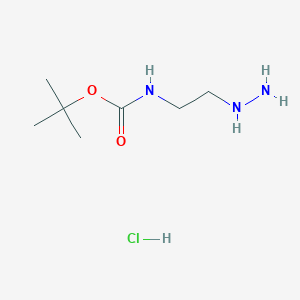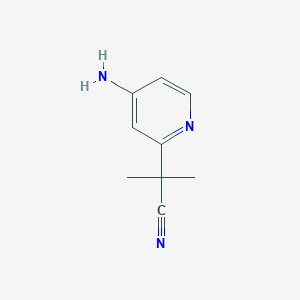
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride is a chemical compound with the CAS Number: 2408972-77-8 . It has a molecular weight of 211.69 and its IUPAC name is tert-butyl (2-hydrazineylethyl)carbamate hydrochloride . The compound is typically stored at temperatures below -10 degrees .
Molecular Structure Analysis
The InChI code for Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride is1S/C7H17N3O2.ClH/c1-7(2,3)12-6(11)9-4-5-10-8;/h10H,4-5,8H2,1-3H3,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride is an oil at room temperature . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Organic Synthesis and Material Chemistry
Building Blocks in Organic Synthesis : tert-Butyl N-(2-hydrazinylethyl)carbamate hydrochloride serves as an important intermediate in organic synthesis. For example, it has been utilized in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its significance in nucleotide analogue construction (Ober et al., 2004). Additionally, it acts as a precursor in the preparation of diverse organic molecules, including esters and carbamates, underpinning its utility in a wide range of synthetic strategies.
Material Science Applications : In the field of material science, tert-butyl N-(2-hydrazinylethyl)carbamate hydrochloride has been involved in the creation of strong blue emissive nanofibers. These materials have shown potential for the detection of volatile acid vapors, indicating its role in developing new sensory materials (Sun et al., 2015). This application highlights the compound's contribution to the development of functional materials with potential use in environmental monitoring and electronic devices.
Chemical Structural Studies
- Molecular Structure Elucidation : Research on the molecular structures of derivatives of tert-butyl N-(2-hydrazinylethyl)carbamate hydrochloride has provided insights into their chemical behavior and interactions. Studies have detailed how variations in substituents influence molecular packing and hydrogen bonding, contributing to our understanding of structural chemistry and the design of new compounds with desired properties (Howie et al., 2011).
Catalysis and Reaction Mechanisms
- Catalytic Applications and Reaction Mechanisms : The compound has been explored for its reactivity in catalytic processes, including atmospheric CO2 fixation, demonstrating its potential in catalysis and environmental chemistry (Takeda et al., 2012). This aligns with ongoing research efforts to develop more sustainable chemical processes.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2.ClH/c1-7(2,3)12-6(11)9-4-5-10-8;/h10H,4-5,8H2,1-3H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRUZWQPOAJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408972-77-8 |
Source


|
| Record name | tert-butyl N-(2-hydrazinylethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)



![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)

![N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2394870.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394877.png)
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)
